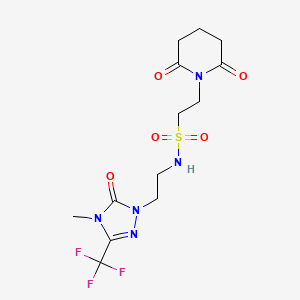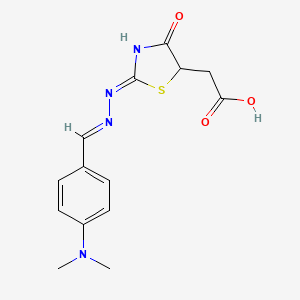
2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups, including a thiazolidinone ring, a hydrazone, and a carboxylic acid group. Thiazolidinones are heterocyclic compounds that have been studied for their potential biological activities . Hydrazone derivatives are known for their diverse pharmacological properties . The carboxylic acid group is a common functional group in bioactive molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidinone ring, possibly through a condensation reaction, and the formation of the hydrazone through a reaction between a hydrazine and a ketone or aldehyde .科学的研究の応用
Antimicrobial Activities
Several studies have synthesized derivatives of thiazolidin-4-one and evaluated them for antimicrobial properties. These compounds, including variations with dimethylamino groups and hydrazono linkages, have shown promising activities against a range of microbial species. For instance, Gouda et al. (2010) investigated the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives, indicating that some compounds exhibited significant antimicrobial effects (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Anti-inflammatory Applications
The compound's derivatives have been explored for their potential anti-inflammatory effects. Nikalje, Hirani, and Nawle (2015) synthesized a series of novel thiazolidin-5-yl acetic acid derivatives and evaluated them for anti-inflammatory activity using in vitro and in vivo models. Some compounds showed promising anti-inflammatory activity, highlighting the therapeutic potential of these derivatives (Nikalje, Hirani, & Nawle, 2015).
Synthesis Methodologies
Research into efficient synthesis methods for derivatives of this compound has been a focus to enhance their application in medicinal chemistry. Techniques such as microwave-assisted synthesis have been employed to improve reaction times and yields. For example, Al-Zaydi (2010) explored the reaction of 2-thiazolin-4-ones with electrophiles under microwave irradiation, presenting a novel approach to synthesize derivatives efficiently (Al-Zaydi, 2010).
Anticancer Activity
Derivatives of this compound have been synthesized and screened for their anticancer activities. Havrylyuk et al. (2010) reported on the antitumor screening of several novel 4-thiazolidinones with benzothiazole moiety, where compounds demonstrated activity on various cancer cell lines, including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).
Photoresponsive and Thermal Studies
The compound and its derivatives have been incorporated into polymers for photoresponsive and thermal studies. Chandran, Kuriakose, and Mathew (2012) synthesized a chromophoric system derived from this compound and incorporated it into starch, demonstrating enhanced light absorption and thermal stability (Chandran, Kuriakose, & Mathew, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)10-5-3-9(4-6-10)8-15-17-14-16-13(21)11(22-14)7-12(19)20/h3-6,8,11H,7H2,1-2H3,(H,19,20)(H,16,17,21)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLAGXYQPZCBE-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)
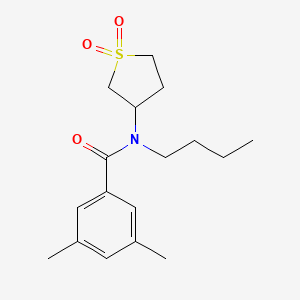

![2-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2720154.png)
![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)
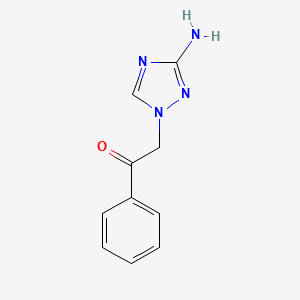
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)
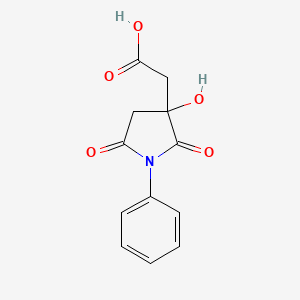
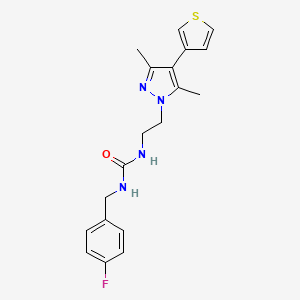
![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)
